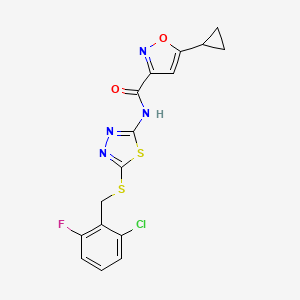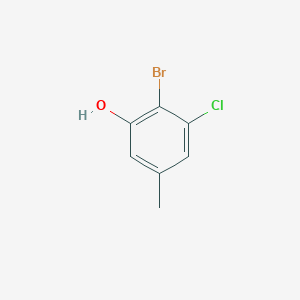
2-Bromo-3-chloro-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromophenols are a class of compounds that have been extensively studied due to their presence as contaminants in the environment and their formation as byproducts of water disinfection processes. The specific compound of interest, 2-Bromo-3-chloro-5-methylphenol, is a halogenated derivative of phenol, which is not directly mentioned in the provided papers but can be related to the broader category of bromophenols and chlorophenols discussed in the research .
Synthesis Analysis
The synthesis of bromophenol derivatives is often achieved through reactions involving halogenated phenols and various other reagents. For instance, Schiff base compounds related to bromophenols have been synthesized through reactions involving halogenated salicylaldehydes and amines . These reactions typically involve condensation processes and can be performed using green chemistry approaches, such as solvent-free mechanochemical methods . Although the specific synthesis of this compound is not detailed, the methodologies applied in these studies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of bromophenol derivatives has been characterized using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations . These studies provide insights into the geometry, intramolecular interactions, and conformational flexibility of the molecules. For example, Schiff base ligands related to bromophenols have been found to exist in zwitterionic forms and exhibit intramolecular hydrogen bonding . While the exact structure of this compound is not provided, the general trends observed in these studies could be indicative of its structural characteristics.
Chemical Reactions Analysis
Bromophenols can undergo various chemical reactions, particularly when exposed to chlorination processes in water treatment. The transformation of bromophenols during chlorination involves electrophilic substitution reactions and single-electron transfer reactions, with active chlorine species such as hypochlorous acid playing a significant role . The presence of bromide ions can accelerate these reactions, leading to the formation of more highly substituted bromophenols . These insights into the reactivity of bromophenols can help predict the behavior of this compound under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols are influenced by factors such as intramolecular hydrogen bonding, steric effects, and electrostatic interactions . DFT calculations have shown systematic trends in structural parameters and molecular properties with increasing bromine substitution, such as changes in bond lengths and shifts in vibrational frequencies . These properties are important for understanding the environmental fate and potential applications of bromophenols. Although the properties of this compound are not explicitly discussed, the general trends observed for bromophenols could be extrapolated to this compound.
Wissenschaftliche Forschungsanwendungen
Identification in Wine Taints and Off-Flavours
A study identified compounds including chloro- and bromophenols as causes of taints and off-flavours in commercial wines. New methods for quantitative analysis of these compounds, including 2-chloro-6-methylphenol (related to 2-bromo-3-chloro-5-methylphenol), were developed. This research is significant for understanding and preventing undesirable flavours in wine production (Capone et al., 2010).
Applications in Chemistry and Material Science
- Synthesis and Structural Analysis: Oxido-vanadium(V) complex was synthesized using a compound similar to this compound, demonstrating its utility in creating complex molecular structures (Sheikhshoaie et al., 2015).
- Methylation Studies: Research on the O-methylation of halogenated phenols, including bromophenols, by bacterial cell extracts suggests applications in biodegradation and environmental chemistry (Neilson et al., 1988).
Food Industry Implications
2-Bromo-4-methylphenol, a compound structurally related to this compound, was identified as the cause of a chemical taint in Gouda cheese. This research has implications for food safety and quality control in the dairy industry (Mills et al., 1997).
Environmental and Health Research
- Kinetic Studies: The reaction kinetics of bromination of phenols, including bromophenols, were investigated, providing insights into environmental processes and water treatment methods (Gallard et al., 2003).
- Antimicrobial Properties: Bromophenol derivatives from marine algae exhibited antibacterial activities, suggesting potential applications in pharmaceuticals and natural product research (Xu et al., 2003).
Eigenschaften
IUPAC Name |
2-bromo-3-chloro-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(9)7(8)6(10)3-4/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEAHZRZTNPFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B3016344.png)

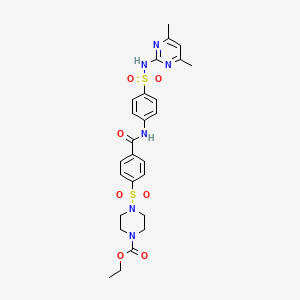
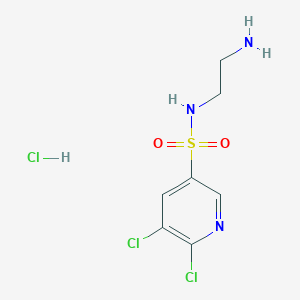
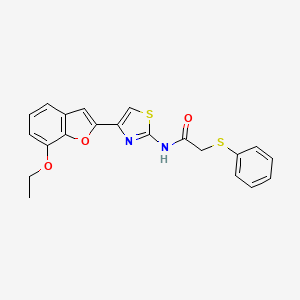
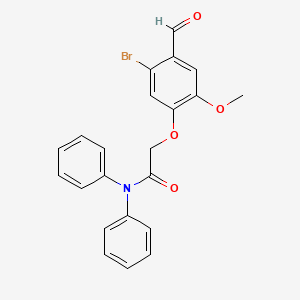

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/no-structure.png)
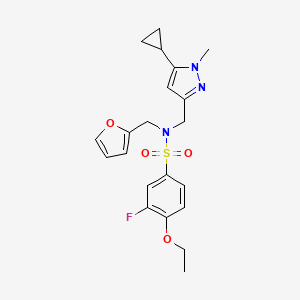
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016359.png)
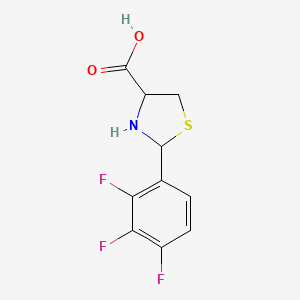
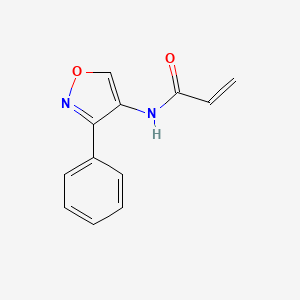
![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3016365.png)
